REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4](=[O:9])[CH2:3]1>CC(C)=O>[C:4]1(=[O:9])[CH2:5][CH2:6][CH2:7][CH2:8][C:2](=[O:1])[CH2:3]1
|
Name
|
3-hydroxycycloheptanone
|
Quantity
|
0.156 mol
|
Type
|
reactant
|
Smiles
|
OC1CC(CCCC1)=O
|
Name
|
reagent
|
Quantity
|
0.146 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 10°-20° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of 12 ml
|
Type
|
FILTRATION
|
Details
|
The reactlon was filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated on a rotovapor to about 100 ml
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 300 ml
|
Type
|
EXTRACTION
|
Details
|
of saturated sodium chloride and then extracted with six 250 ml
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
WASH
|
Details
|
was washed with two 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of saturated sodium bicarbonate, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (aspirator)
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude oil
|
Type
|
CUSTOM
|
Details
|
gave 11.5 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(CCCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |